molecular formula C18H10BrN3OS B2612633 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865181-25-5

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

カタログ番号: B2612633
CAS番号: 865181-25-5
分子量: 396.26
InChIキー: ONHJPPVNTKRELC-UZYVYHOESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a benzothiazole-derived compound featuring a bromo-substituted benzothiazole core, a propargyl (prop-2-yn-1-yl) group at position 3, and a 4-cyanobenzamide moiety. The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing its reactivity and biological interactions. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in kinase inhibitors, antimicrobial agents, and fluorescent probes .

特性

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHJPPVNTKRELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process. One common synthetic route includes the following steps :

    Formation of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one: This intermediate is synthesized by reacting 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide in the presence of a base such as potassium carbonate.

    Cyclization Reaction: The intermediate undergoes a cyclization reaction with 4-cyanobenzoyl chloride in the presence of a suitable catalyst, such as copper(I) iodide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

化学反応の分析

Types of Reactions

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Cycloaddition Reactions: Copper(I) iodide is often used as a catalyst for cycloaddition reactions involving the prop-2-yn-1-yl group.

Major Products

科学的研究の応用

作用機序

The exact mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is not fully understood. it is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

    Induction of Apoptosis: It may induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.

    Disruption of Bacterial Cell Membranes: The compound may disrupt bacterial cell membranes, leading to cell death.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from the benzothiazole, thiadiazole, and quinolinium families. Key differences in substituents, electronic profiles, and bioactivity are summarized below.

Structural Analogues in the Benzothiazole Family

  • N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (ECHEMI, 2022) Core structure: Shares the 6-bromo-benzothiazole scaffold but substitutes the propargyl group with an ethyl chain at position 3. Benzamide substituent: Features a dimethylsulfamoyl group (electron-withdrawing) instead of a cyano group. Implications: The ethyl group reduces steric hindrance compared to propargyl, while the sulfamoyl moiety enhances solubility but may reduce membrane permeability .

Thiadiazole-Based Analogues (Molecules, 2011)

  • Substituents: Includes a dimethylamino-acryloyl group (electron-rich) and a 3-methylphenyl group. Implications: The thiadiazole scaffold confers distinct electronic properties, with IR data (1690, 1638 cm⁻¹) indicating two carbonyl groups, suggesting higher polarity than the target compound .

Quinolinium Derivatives (Targeting the Achilles Heel of Ft, 2021)

  • I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Core structure: Combines benzothiazole with a quinolinium iodide moiety, introducing cationic charge. Implications: The cationic charge improves DNA binding but limits blood-brain barrier penetration compared to neutral benzothiazoles like the target compound .

Comparative Data Table

Compound Name Key Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) Key Functional Groups Notable Properties
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide Propargyl, 4-cyano ~415.3 (estimated) Cyano, bromo, alkyne High reactivity (alkyne), moderate polarity
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Ethyl, dimethylsulfamoyl 472.3 Sulfonamide, bromo Enhanced solubility, lower logP
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole, dimethylamino-acryloyl 392.5 Carbonyl, dimethylamino High polarity, UV/fluorescence activity
I8: Quinolinium-benzothiazole hybrid Fluorostyryl, quinolinium iodide ~550.3 (estimated) Cationic charge, fluorine DNA intercalation, fluorescence

生物活性

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H15BrN2O3S and a molecular weight of approximately 439.28 g/mol. Its structure includes a benzothiazole moiety, a bromo substituent at position 6, and an alkyne group, which contribute to its reactivity and biological properties.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor activity. In vitro studies have demonstrated that (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study, the compound was tested against human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays. The results showed the following IC50 values:

Cell Line IC50 (µM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3584.01 ± 0.95

These values indicate that the compound exhibits potent cytotoxic effects, particularly against the A549 cell line, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide have also been investigated. Preliminary studies show that compounds within this class can inhibit various bacterial strains.

Antibacterial Testing

Using broth microdilution methods, the compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated effective antibacterial activity, with further exploration needed to determine the mechanisms involved .

While specific mechanisms for this compound remain under investigation, related benzothiazole derivatives have shown interactions with biological receptors and enzymes implicated in cancer progression and inflammation. Molecular docking studies suggest that these compounds may modulate signaling pathways relevant to tumor growth .

Comparative Analysis with Related Compounds

To understand the unique biological activity of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide, it is beneficial to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
(Z)-N-(6-bromo-benzothiazolylidene)-4-hydroxychromenoneBromo substituentAntimicrobial
(Z)-N-(6-fluoro-benzothiazolylidene)-4-hydroxychromenoneFluoro substituentAnticancer
(Z)-N-(benzothiazolylidene)-4-methylchromenoneMethyl groupAnti-inflammatory

This comparison highlights how variations in substituents can influence biological activity, emphasizing the potential of (Z)-N-(6-bromo-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide as a lead compound for drug development targeting multiple diseases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。